(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione
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Overview
Description
(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione is a naturally occurring limonoid, a class of highly oxygenated triterpenoids. It is primarily found in plants belonging to the Meliaceae family, such as the genera Cedrela and Toona . Limonoids are known for their diverse biological activities, including antimalarial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. biotechnological approaches, such as the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced forms with different biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex limonoids and triterpenoids.
Biology: Studied for its role in plant defense mechanisms and ecological interactions.
Medicine: Investigated for its potential antimalarial, anti-inflammatory, and anticancer properties.
Industry: Explored for its use in developing natural pesticides and insect repellents
Mechanism of Action
The mechanism of action of (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s effects are mediated through its ability to interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Obacunone: Another limonoid with similar biological activities but different structural features.
Gedunin: Known for its potent antimalarial and anticancer properties.
Azadirachtin: A well-known insecticidal limonoid derived from the neem tree
Uniqueness: (1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to undergo various chemical modifications also makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
17182-59-1 |
---|---|
Molecular Formula |
C26H32O7 |
Molecular Weight |
456.535 |
InChI |
InChI=1S/C26H32O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-17,19-20,27H,6,10,12H2,1-5H3/t15-,16+,17-,19+,20-,23-,24+,25+,26-/m1/s1 |
InChI Key |
ADZYDUJXHKLXCN-VXONQGSUSA-N |
SMILES |
CC1(C2CC(C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Origin of Product |
United States |
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